An In-Depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0)
An In-Depth Technical Guide to 4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-tert-Butyl-2',6'-dimethylacetophenone, identified by the CAS number 2040-10-0. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol based on the Friedel-Crafts acylation reaction, and presents a thorough analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide explores the current and potential applications of this compound, particularly within the biomedical and pharmaceutical research fields, owing to its noted antioxidant and anti-inflammatory properties. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone characterized by a substituted acetophenone core. Its systematic IUPAC name is 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone.[] This compound is also known by several synonyms, including 1,3-Dimethyl-5-tert-butyl-2-acetophenone and Acetophenone, 4'-tert-butyl-2',6'-dimethyl-.
Physicochemical Properties
The key physicochemical properties of 4'-tert-Butyl-2',6'-dimethylacetophenone are summarized in the table below. This off-white solid compound exhibits low solubility in water but is soluble in common organic solvents.[]
| Property | Value | Source |
| CAS Number | 2040-10-0 | [2] |
| Molecular Formula | C₁₄H₂₀O | [2][3] |
| Molecular Weight | 204.31 g/mol | |
| Appearance | Off-white solid | [] |
| Melting Point | 47-49 °C | [] |
| Boiling Point | 150 °C at 20 mmHg | [] |
| Density | 0.927 g/cm³ (estimated) | [] |
| Solubility in Water | 4.209 mg/L at 25 °C (estimated) | [] |
| LogP | 4.24 | [2] |
Synthesis Methodology: Friedel-Crafts Acylation
The primary synthetic route to 4'-tert-Butyl-2',6'-dimethylacetophenone is the Friedel-Crafts acylation of 1-tert-butyl-3,5-dimethylbenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Principle
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-tert-butyl-3,5-dimethylbenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the desired ketone.
Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone.
Detailed Experimental Protocol
This protocol is adapted from general Friedel-Crafts acylation procedures and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
1-tert-butyl-3,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 1-tert-butyl-3,5-dimethylbenzene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 4'-tert-Butyl-2',6'-dimethylacetophenone.
Spectroscopic Analysis
The structural elucidation of 4'-tert-Butyl-2',6'-dimethylacetophenone is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.
-
Aromatic protons: A singlet corresponding to the two equivalent aromatic protons.
-
Acetyl protons: A singlet for the three protons of the acetyl group.
-
tert-Butyl protons: A singlet for the nine equivalent protons of the tert-butyl group.
-
Methyl protons: A singlet for the six equivalent protons of the two methyl groups on the aromatic ring.
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom.
| Assignment | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | ~200-210 |
| Quaternary aromatic C (attached to acetyl) | ~140-145 |
| Quaternary aromatic C (attached to tert-butyl) | ~150-155 |
| Quaternary aromatic C (attached to methyl) | ~135-140 |
| Aromatic CH | ~125-130 |
| Quaternary C of tert-butyl | ~35 |
| Methyl C of tert-butyl | ~31 |
| Acetyl methyl C | ~30 |
| Aromatic methyl C | ~20 |
Infrared (IR) Spectroscopy
The IR spectrum of 4'-tert-Butyl-2',6'-dimethylacetophenone displays characteristic absorption bands corresponding to its functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration |
| ~2960 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (aromatic ketone) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1365 | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4] The fragmentation pattern is indicative of its structure.
-
Molecular Ion (M⁺): m/z = 204
-
Base Peak: A prominent peak at m/z = 189, corresponding to the loss of a methyl group ([M-15]⁺).
-
Other significant fragments:
-
m/z = 147: Loss of the tert-butyl group ([M-57]⁺).
-
m/z = 43: Acetyl cation ([CH₃CO]⁺).
-
Figure 2: Proposed mass spectrometry fragmentation pathway of 4'-tert-Butyl-2',6'-dimethylacetophenone.
Applications in Research and Development
4'-tert-Butyl-2',6'-dimethylacetophenone serves as a valuable building block in organic synthesis and has garnered interest in the pharmaceutical and fragrance industries.
Pharmaceutical and Biomedical Research
This compound has been identified as possessing potent antioxidant and anti-inflammatory properties.[] These characteristics make it a subject of interest for the synthesis of novel therapeutic agents targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular conditions.[] Its structural motif may be incorporated into larger molecules to enhance their pharmacological profiles.
Fragrance Industry
As an acetophenone derivative, this compound is also utilized as a fragrance ingredient.[5] Its specific olfactory properties contribute to the formulation of various perfumes and scented products.
Safety and Handling
4'-tert-Butyl-2',6'-dimethylacetophenone is classified as harmful if swallowed or in contact with skin.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
4'-tert-Butyl-2',6'-dimethylacetophenone (CAS No. 2040-10-0) is a versatile chemical compound with established applications and significant potential, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and a comprehensive analysis of its spectroscopic data. This information serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.
References
-
SIELC Technologies. (2018, May 16). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]
-
NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
PubChem. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
NIST. (n.d.). 4'-tert-Butyl-2',6'-dimethylacetophenone Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Shishkin, V. N., Gvozdik, S. V., Sazhnikova, T. V., & Sazhnikov, V. A. (2021).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
- Göen, T., & Leng, G. (2002). EI mass spectrum and fragmentation scheme of the tert-butyl-dimethylsilyl derivative of 3,4-dimethylbenzoic acid.
- Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 510-520.
Sources
- 2. 4’-tert-Butyl-2’,6’-dimethylacetophenone | SIELC Technologies [sielc.com]
- 3. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]
- 4. 4'-tert-Butyl-2',6'-dimethylacetophenone [webbook.nist.gov]
- 5. 4'-tert-Butyl-2',6'-dimethylacetophenone | C14H20O | CID 74879 - PubChem [pubchem.ncbi.nlm.nih.gov]
